2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole moiety substituted with a 4-fluorophenyl group. The sulfanyl bridge at the pyridazin-3-yl position connects to an acetamide scaffold, which is further modified with a 2-methoxybenzyl group. The compound’s design leverages the pharmacophoric features of thiazole (electron-deficient heterocycle for target binding) and pyridazine (rigid planar structure for π-π interactions), while the 2-methoxybenzyl group may enhance lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)16-7-9-18(25)10-8-16)19-11-12-22(29-28-19)32-14-21(30)26-13-17-5-3-4-6-20(17)31-2/h3-12H,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCULCYDLEFFFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-yl Pyridazine (Synthon A)
Method 1: Hantzsch Thiazole Cyclization
- Step 1 : Condensation of 4-fluoroacetophenone (10 mmol) with thiourea (12 mmol) in ethanol under reflux yields 2-amino-4-(4-fluorophenyl)thiazole.
- Step 2 : Diazotization with NaNO₂/HCl (0–5°C) followed by coupling with methyl acetoacetate forms the hydrazone intermediate.
- Step 3 : High-pressure cyclocondensation in a Q-Tube reactor (150°C, 12 h) with 4-thiazolidinone derivatives produces the thiazolo[4,5-c]pyridazine core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 15 bar |
| Catalyst | None |
| Solvent | DMF |
| Yield | 68–72% |
Method 2: Pd-Catalyzed Cross-Coupling
Synthesis of 2-Bromo-N-[(2-Methoxyphenyl)Methyl]Acetamide (Synthon B)
Procedure :
- Step 1 : Bromoacetylation of 2-methoxybenzylamine (1 eq) with bromoacetyl bromide (1.2 eq) in CH₂Cl₂ at 0°C.
- Step 2 : Quenching with ice-water and purification via silica gel chromatography (hexane:EtOAc = 3:1).
Analytical Data
- ¹H NMR (CDCl₃): δ 7.25–7.18 (m, 2H, ArH), 6.90–6.84 (m, 2H, ArH), 4.43 (d, J = 5.6 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, COCH₂Br).
Final Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Protocol :
- Step 1 : Deprotonation of Synthon A (1 eq) with NaH (1.2 eq) in anhydrous THF.
- Step 2 : Addition of Synthon B (1.05 eq) at −78°C, warming to room temperature over 6 h.
Optimization Table
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | THF | 25 | 58 |
| 2 | KOtBu | DMF | 80 | 63 |
| 3 | LDA | Et₂O | −78→25 | 71 |
Copper-Mediated C–S Bond Formation
Procedure :
- Step 1 : Mix Synthon A (1 eq), Synthon B (1.1 eq), CuI (0.2 eq), and K₂CO₃ (2 eq) in DMSO.
- Step 2 : Heat at 100°C under N₂ for 24 h.
Yield Improvement :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Competitive Side Reactions
- Thioether Oxidation : Use of degassed solvents and inert atmosphere prevents sulfoxide formation.
- N-Methylation : Controlled pH (<8) during coupling steps avoids quaternary ammonium byproducts.
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 71 |
| NMP | 32.2 | 65 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 18 |
| Process Mass Intensity | 23 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole and pyridazine derivatives.
Biology
Thiazole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Potential therapeutic applications of the compound might include its use as a lead compound in drug discovery for treating various diseases.
Industry
The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
Core Heterocycles: The target compound employs a pyridazine-thiazole scaffold, distinct from triazole-based analogues (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to kinases or receptors compared to triazoles, which are more common in anti-inflammatory agents.
Substituent Effects :
- The 4-fluorophenyl group in the target compound and is associated with improved metabolic stability and target affinity in kinase inhibitors. In contrast, furan or nitro substituents in may limit bioavailability due to higher polarity or metabolic susceptibility.
- The 2-methoxybenzyl group in the target compound differs from the chloro/methoxy-phenyl groups in , which could modulate solubility and off-target effects.
Biological Activity :
- While the target compound is hypothesized to exhibit antiproliferative activity based on structural analogs , triazole-acetamide derivatives in show confirmed anti-exudative effects, highlighting divergent therapeutic applications despite shared acetamide functionalities.
Biological Activity
The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that incorporates various pharmacologically relevant moieties, including thiazole and pyridazine rings. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H19FN4O3S2 |
| Molecular Weight | 485.55 g/mol |
| InChI Key | InChI=1S/C24H19FN4O3S2/c1-14-22(34-23(26-14)15-3-7-17(25)8-4-15)19-11-12-21(29-28-19)33-13-20(30)27-18-9-5-16(6-10-18)24(31)32-2/h3-12H,13H2,1-2H3,(H,27,30) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, thiazole and pyridazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure of the compound suggests that it may inhibit specific signaling pathways involved in cancer progression.
- Case Study: Cytotoxicity Assays
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been investigated. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
- Mechanism of Action
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. The presence of electron-withdrawing groups such as fluorine enhances its potency by increasing electron deficiency at the aromatic rings, facilitating interactions with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target receptors |
| Thiazole Ring | Essential for cytotoxic activity |
| Pyridazine Moiety | Contributes to anti-inflammatory properties |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via cyclization of 4-fluorophenyl-substituted precursors with thiourea derivatives under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2 : Coupling the pyridazine moiety through nucleophilic aromatic substitution (e.g., using NaH as a base in DMF at 60°C) to introduce the sulfanyl-acetamide group .
- Step 3 : Final functionalization of the N-[(2-methoxyphenyl)methyl] group via reductive amination or alkylation . Key Considerations : Temperature control (<5°C during exothermic steps) and solvent purity (DMF, THF) are critical to avoid byproducts .
Q. Which structural features of this compound correlate with its biological activity?
- Thiazole ring : Enhances binding to ATP-binding pockets in kinases due to its planar, aromatic structure and sulfur atom .
- Pyridazine core : Provides rigidity, improving selectivity for hydrophobic enzyme pockets .
- Acetamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., in proteases or phosphatases) .
- 4-Fluorophenyl group : Increases membrane permeability via lipophilicity (logP ~3.2) and metabolic stability .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridazine-thiazole linkage (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
- HPLC-MS : Purity >95% with reverse-phase C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection (m/z ~507.6) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Design of Experiments (DoE) : Screen parameters like solvent polarity (DMF vs. DMSO), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
- Process Analytics : In-line FTIR monitors reaction progress (e.g., disappearance of thiol peaks at 2550 cm⁻¹) .
Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Solubility Adjustments : Use co-solvents (e.g., 0.1% DMSO) to maintain compound solubility >50 µM in PBS .
- Metabolite Screening : LC-MS/MS identifies unstable intermediates (e.g., sulfoxide formation under oxidative conditions) .
Q. What strategies are effective for identifying the primary biological target of this compound?
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog and streptavidin pull-downs .
- Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Molecular Dynamics (MD) Simulations : Predict binding modes to homology models of suspected targets (e.g., JAK2 or EGFR kinases) .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent Modifications :
| Position | Modification | Effect | Reference |
|---|---|---|---|
| Thiazole C4 | Replace methyl with trifluoromethyl | ↑ Metabolic stability (t₁/₂ +2h) | |
| Pyridazine C6 | Introduce nitro group | ↓ IC₅₀ (from 1.2 µM to 0.7 µM) |
- Scaffold Hopping : Replace pyridazine with pyrimidine to assess conformational flexibility .
Q. What are the stability challenges under physiological conditions, and how can they be addressed?
- pH Sensitivity : Degrades at pH >8 (half-life <24h); stabilize with buffered formulations (pH 6.5–7.5) .
- Light Sensitivity : Protect from UV exposure (use amber vials) to prevent photooxidation of the thiazole ring .
- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the acetamide group .
Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what explains this?
- In Vitro : High plasma protein binding (>90%) reduces free fraction available for cellular uptake .
- In Vivo : Rapid hepatic clearance (CLhep = 25 mL/min/kg) due to CYP3A4-mediated oxidation of the methoxyphenyl group .
- Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) or develop prodrugs with PEGylated linkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
